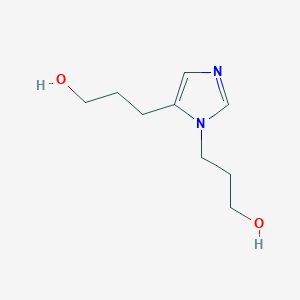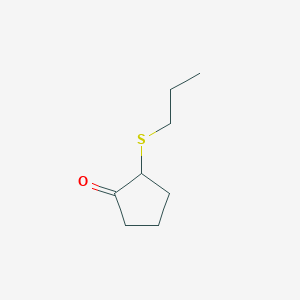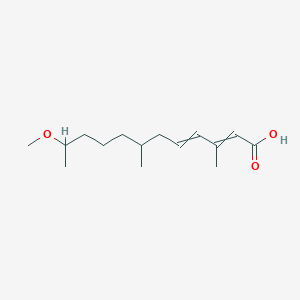![molecular formula C16H16BrN3 B14375156 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine CAS No. 89505-21-5](/img/structure/B14375156.png)
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 4-aminophenylpyrrolidine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the diazenyl linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the diazenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenyl oxides.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization, which may affect the compound’s binding affinity to specific proteins or enzymes. The bromophenyl group can also participate in halogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- (E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides
Comparison: 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical properties and enhances its three-dimensional structure. This structural feature differentiates it from other diazenyl compounds, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
89505-21-5 |
|---|---|
Fórmula molecular |
C16H16BrN3 |
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H16BrN3/c17-13-3-5-14(6-4-13)18-19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2 |
Clave InChI |
IVKNYVDXOJAMCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


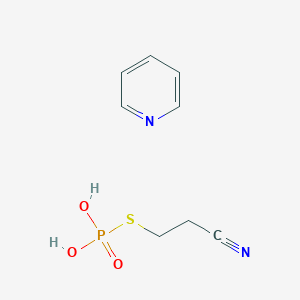
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
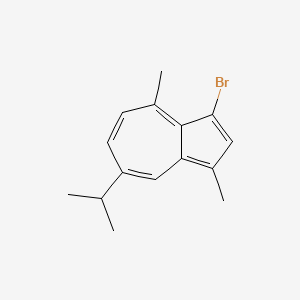
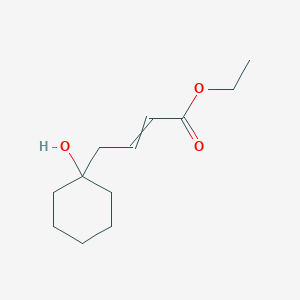
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)


